1-(4-biphenylylcarbonyl)-1H-pyrazole
Description
Properties
IUPAC Name |
(4-phenylphenyl)-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(18-12-4-11-17-18)15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWQETQJIIJRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 1-(4-biphenylylcarbonyl)-1H-pyrazole, as anticancer agents. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and apoptosis. For instance, research indicates that pyrazole derivatives can inhibit specific kinases associated with tumor growth, making them candidates for further development in cancer therapeutics .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole compounds have also been investigated. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In experimental models, this compound has shown promise in reducing inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases .
Agricultural Applications
Pesticide Development
Pyrazole derivatives are being explored as potential agrochemicals due to their ability to disrupt pest metabolic processes. The unique structure of this compound allows it to function as a selective herbicide or insecticide, targeting specific pests while minimizing environmental impact. Studies suggest that such compounds can be effective against resistant pest strains, providing an avenue for sustainable agricultural practices .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for enhancing material properties. Its ability to act as a cross-linking agent improves thermal stability and mechanical strength in polymer composites. Research indicates that polymers modified with this compound exhibit better resistance to degradation and improved performance in various applications .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursor compounds under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure and purity. Detailed methodologies can be found in recent publications focusing on synthetic approaches to pyrazole derivatives .
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties against various cancer cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity, warranting further investigation into their mechanisms of action and potential clinical applications.
Case Study 2: Agricultural Efficacy
A field study assessed the effectiveness of pyrazole-based pesticides, including formulations containing this compound, against common agricultural pests. Results showed a marked reduction in pest populations compared to untreated controls, highlighting the compound's potential role in integrated pest management strategies.
Data Summary Table
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(4-biphenylylcarbonyl)-1H-pyrazole with structurally related pyrazole derivatives:
Key Observations :
- Electron-withdrawing groups (e.g., -NO$2$, -CF$3$) in analogs such as 3,5-bis(4-nitrophenyl)-1H-pyrazole enhance polarity, affecting solubility and reactivity .
Structure-Activity Relationships (SAR)
- Electron-Donating Groups : Methoxy groups (e.g., 1-(4-methoxyphenyl)-1H-pyrazole) improve antioxidant activity via radical stabilization .
- Halogen Substituents : Fluorine and chlorine atoms enhance metabolic stability and receptor binding, as seen in RyR regulators .
- Bulkier Groups : The biphenylylcarbonyl moiety could mimic natural ligand conformations in enzyme binding pockets, a strategy used in kinase inhibitors .
Q & A
Q. Table 1: Comparative Yields in Ru-Catalyzed Synthesis
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| RuCl₃/PPh₃ | Toluene | 100 | 31 | |
| Ru(p-cymene) | DMF | 80 | 45 | |
| Pd(OAc)₂ | DMSO | 120 | 22 |
Q. Table 2: Biological Activity of Fluorinated Pyrazole Analogs
| Derivative | Target | IC₅₀ (µM) | Assay Type | Reference |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-pyrazole | COX-2 | 0.12 | Enzymatic | |
| Ethyl 5-fluoro-pyrazole | E. coli | 8.5 | MIC (Broth) | |
| Biphenylylcarbonyl-pyrazole | EGFR Kinase | 0.87 | SPR Binding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
